Cas no 2091214-47-8 ((1-Neopentyl-1H-1,2,3-triazol-4-yl)methanol)

(1-Neopentyl-1H-1,2,3-triazol-4-yl)methanol is a specialized triazole derivative featuring a neopentyl group and a hydroxymethyl functionality. Its unique structure combines steric hindrance from the neopentyl moiety with the reactivity of the hydroxymethyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound is particularly useful in click chemistry applications, where its triazole core facilitates stable linkages in bioconjugation and material science. The hydroxymethyl group offers further derivatization potential, enabling the introduction of diverse functional groups. Its stability and solubility in common organic solvents enhance its utility in multistep synthetic routes. This compound is well-suited for applications requiring robust, modular building blocks with tailored steric and electronic properties.
(1-Neopentyl-1H-1,2,3-triazol-4-yl)methanol structure
2091214-47-8 structure
Product name:(1-Neopentyl-1H-1,2,3-triazol-4-yl)methanol
CAS No:2091214-47-8
MF:C8H15N3O
MW:169.224201440811
CID:5049800
PubChem ID:58459426

(1-Neopentyl-1H-1,2,3-triazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-neopentyl-1H-1,2,3-triazol-4-yl)methanol
    • [1-(2,2-dimethylpropyl)triazol-4-yl]methanol
    • (1-Neopentyl-1H-1,2,3-triazol-4-yl)methanol
    • Inchi: 1S/C8H15N3O/c1-8(2,3)6-11-4-7(5-12)9-10-11/h4,12H,5-6H2,1-3H3
    • InChI Key: LZXCOFMBELLZGJ-UHFFFAOYSA-N
    • SMILES: OCC1=CN(CC(C)(C)C)N=N1

Computed Properties

  • Exact Mass: 169.121512110g/mol
  • Monoisotopic Mass: 169.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 50.9

(1-Neopentyl-1H-1,2,3-triazol-4-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N157806-500mg
(1-Neopentyl-1h-1,2,3-triazol-4-yl)methanol
2091214-47-8
500mg
$ 365.00 2022-06-03
Life Chemicals
F1907-3226-10g
(1-neopentyl-1H-1,2,3-triazol-4-yl)methanol
2091214-47-8 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-3226-2.5g
(1-neopentyl-1H-1,2,3-triazol-4-yl)methanol
2091214-47-8 95%+
2.5g
$802.0 2023-09-07
TRC
N157806-100mg
(1-Neopentyl-1h-1,2,3-triazol-4-yl)methanol
2091214-47-8
100mg
$ 95.00 2022-06-03
Life Chemicals
F1907-3226-0.5g
(1-neopentyl-1H-1,2,3-triazol-4-yl)methanol
2091214-47-8 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-3226-1g
(1-neopentyl-1H-1,2,3-triazol-4-yl)methanol
2091214-47-8 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-3226-5g
(1-neopentyl-1H-1,2,3-triazol-4-yl)methanol
2091214-47-8 95%+
5g
$1203.0 2023-09-07
TRC
N157806-1g
(1-Neopentyl-1h-1,2,3-triazol-4-yl)methanol
2091214-47-8
1g
$ 570.00 2022-06-03
Life Chemicals
F1907-3226-0.25g
(1-neopentyl-1H-1,2,3-triazol-4-yl)methanol
2091214-47-8 95%+
0.25g
$361.0 2023-09-07

Additional information on (1-Neopentyl-1H-1,2,3-triazol-4-yl)methanol

Introduction to (1-Neopentyl-1H-1,2,3-triazol-4-yl)methanol (CAS No: 2091214-47-8)

The compound (1-Neopentyl-1H-1,2,3-triazol-4-yl)methanol, identified by the CAS registry number 2091214-47-8, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of triazoles, which are widely recognized for their versatility and reactivity in organic synthesis. The structure of this molecule comprises a neopentyl group attached to the triazole ring, with a hydroxymethyl group (-CH₂OH) at the 4-position of the triazole. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.

Recent advancements in synthetic chemistry have highlighted the importance of (1-neopentyl-1H-1,2,3-triazol-4-yl)methanol as a key building block in the construction of bioactive compounds. For instance, researchers have employed this compound in the development of novel antiviral agents and anticancer drugs due to its ability to form stable and selective interactions with biological targets. The neopentyl group contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes, while the triazole ring provides a rigid framework for further functionalization.

The synthesis of (1-neopentyl-1H-1,2,3-triazol-4-yl)methanol typically involves a multi-step process that begins with the preparation of an appropriate azide or nitrile precursor. One common approach is the use of click chemistry principles, such as the Copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, which allows for efficient formation of the triazole ring. This method is not only highly selective but also compatible with a wide range of substituents, making it ideal for large-scale production.

In terms of applications, this compound has shown promise in the field of drug delivery systems. Its ability to form hydrogen bonds with water molecules makes it an excellent candidate for stabilizing drug formulations and improving their bioavailability. Additionally, studies have demonstrated that (1-neopentyl-1H-1,2,3-triazol-4-yl)methanol can act as a ligand in metalloenzyme mimics, opening up new avenues for catalytic applications in organic synthesis.

From an environmental perspective, researchers have also explored the biodegradability and eco-friendly properties of this compound. Preliminary studies suggest that it exhibits low toxicity towards aquatic organisms and can be effectively degraded under aerobic conditions. These findings are particularly significant given the increasing emphasis on sustainable chemistry practices in modern industries.

In conclusion, (1-neopentyl-1H-1,2,3-triazol-4-yl)methanol (CAS No: 2091214-47) is a versatile and valuable compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an indispensable tool in contemporary chemical research and development.

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